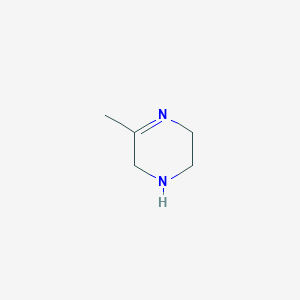

5-Methyl-1,2,3,6-tetrahydropyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2,3,6-tetrahydropyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5-4-6-2-3-7-5/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNZFLMEDAMJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,2,3,6-tetrahydropyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,2,3,6-tetrahydropyrazine, a heterocyclic organic compound, holds potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. While experimental data for this specific molecule is limited in publicly available literature, this document consolidates known information and provides context based on related chemical structures. The guide includes a summary of its physicochemical properties, a detailed experimental protocol for a common synthesis method, and a discussion of its potential reactivity and applications. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel heterocyclic compounds for therapeutic development.

Chemical Properties

This compound (CAS Number: 344240-21-7) is a derivative of tetrahydropyrazine with a methyl group at the fifth position.[1] Its core structure is a six-membered ring containing two nitrogen atoms.[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂ | [1] |

| Molecular Weight | 98.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 344240-21-7 | [1] |

| Canonical SMILES | CC1=NCCNC1 | [1] |

| InChI Key | VHNZFLMEDAMJRP-UHFFFAOYSA-N | [2] |

| Solubility | Soluble in organic solvents like ethanol and methanol. | [1] |

| Stability | Generally stable under standard laboratory conditions; may require precautions against moisture and light. | [1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the methyl group protons, typically as a singlet or doublet in the upfield region. The protons on the tetrahydropyrazine ring would likely exhibit complex splitting patterns.[2] |

| ¹³C NMR | The carbon-13 NMR spectrum would show a distinct signal for the methyl carbon in the upfield region. The sp³ hybridized carbons of the tetrahydropyrazine ring would appear at different chemical shifts, with those bonded to nitrogen being deshielded. The sp² hybridized carbon of the C=N bond is expected in the downfield region.[2] |

| Mass Spectrometry | High-resolution mass spectrometry should confirm the molecular weight of 98.15 g/mol . Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns involving the loss of the methyl group and cleavage of the tetrahydropyrazine ring.[2] |

Table 2: Predicted Spectroscopic Data for this compound

Synthesis and Reactivity

Synthesis

The most commonly cited method for the synthesis of this compound is the acid-catalyzed cyclization of 1,2-diaminopropane and acetone.[1] This one-pot reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of acetone, followed by dehydration and ring closure.[1]

Experimental Protocol: Acid-Catalyzed Cyclization

The following is a generalized experimental protocol based on the known reaction. Specific quantities and reaction times may require optimization.

Materials:

-

1,2-Diaminopropane

-

Acetone

-

Hydrochloric acid (concentrated)

-

Toluene

-

Sodium hydroxide solution (e.g., 1 M)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminopropane in toluene.

-

Slowly add acetone to the solution while stirring.

-

Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Chemical Reactivity

This compound is expected to undergo several types of chemical reactions characteristic of heterocyclic amines.[1]

-

Oxidation: The tetrahydropyrazine ring can be oxidized to the corresponding aromatic pyrazine derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.[1]

-

Reduction: The double bond in the ring can be reduced to yield the fully saturated 2-methylpiperazine using reducing agents like sodium borohydride or lithium aluminum hydride.[1]

-

Substitution: The nitrogen atoms in the ring can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1]

Potential Biological Activity and Applications

While specific biological data for this compound is scarce in the scientific literature, the broader class of tetrahydropyrazine and tetrahydropyridine derivatives has been investigated for a range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and effects on the central nervous system.[1][3]

Given its structural features, this compound could serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1] Its investigation for potential antimicrobial and anticancer activities has been suggested.[1] However, at present, there is no documented evidence of its interaction with specific signaling pathways or biological targets. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

This compound is a heterocyclic compound with potential for further exploration in the field of medicinal chemistry. This guide has summarized its known chemical properties and provided a general framework for its synthesis and reactivity. The lack of comprehensive experimental data, particularly regarding its biological activity, highlights an opportunity for future research. The information presented here aims to facilitate such investigations by providing a consolidated resource for scientists and drug development professionals.

References

Elucidating the Structure of 5-Methyl-1,2,3,6-tetrahydropyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-Methyl-1,2,3,6-tetrahydropyrazine. The document details the core analytical techniques and experimental protocols utilized to confirm the molecular structure of this heterocyclic compound. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂ and a molecular weight of 98.15 g/mol .[1] Its structure, featuring a partially saturated pyrazine ring with a methyl substituent, makes it a subject of interest in medicinal chemistry and drug development. Accurate structure elucidation is paramount for understanding its chemical reactivity and potential biological activity. This guide outlines the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves an acid-catalyzed condensation reaction between 1,2-diaminopropane and acetone.[1] This reaction proceeds through the formation of a diimine intermediate, which then undergoes an intramolecular cyclization to form the tetrahydropyrazine ring.

Experimental Protocol: Synthesis

Materials:

-

1,2-Diaminopropane

-

Acetone

-

Concentrated Hydrochloric Acid (catalyst)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1,2-diaminopropane in an excess of acetone.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound relies on the combined interpretation of data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the following proton signals are expected:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.8 - 2.0 | Singlet | 3H | -CH₃ (at C5) |

| ~2.5 - 2.8 | Triplet | 2H | -CH₂- (at C3) |

| ~3.0 - 3.3 | Singlet | 2H | -CH₂- (at C2) |

| ~3.5 - 3.8 | Triplet | 2H | =N-CH₂- (at C6) |

| Variable | Broad Singlet | 1H | -NH- |

Note: The chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~20 - 25 | -CH₃ |

| ~45 - 50 | -CH₂- (at C3) |

| ~50 - 55 | -CH₂- (at C2) |

| ~55 - 60 | -CH₂- (at C6) |

| ~150 - 160 | C=N (at C5) |

Note: The chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 98.

Table of Expected Mass Spectrometry Data:

| m/z | Relative Intensity | Possible Fragment |

| 98 | Moderate | [C₅H₁₀N₂]⁺ (Molecular Ion) |

| 83 | High | [M - CH₃]⁺ |

| 71 | Moderate | [M - HCN]⁺ |

| 56 | High | [C₃H₆N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Note: The fragmentation pattern is predicted based on the structure and may vary with instrumentation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table of Expected Infrared Spectroscopy Data:

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3400 | N-H Stretch | Secondary Amine |

| 2850 - 3000 | C-H Stretch | Aliphatic |

| 1640 - 1690 | C=N Stretch | Imine |

| 1400 - 1500 | C-H Bend | Aliphatic |

| 1000 - 1300 | C-N Stretch | Amine |

Note: The vibrational frequencies are characteristic ranges for the respective functional groups.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Structure Elucidation Logic

Caption: Logical workflow for the structure elucidation process.

Conclusion

The structure of this compound can be unequivocally determined through a combination of its chemical synthesis and comprehensive spectroscopic analysis. The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provide a consistent and coherent picture of the molecular architecture, confirming the presence of the tetrahydropyrazine ring, the methyl substituent, and the specific arrangement of atoms. This guide provides the foundational knowledge and experimental framework for researchers and professionals working with this and related heterocyclic compounds.

References

An In-Depth Technical Guide to the Synthesis of 5-Methyl-1,2,3,6-tetrahydropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 5-Methyl-1,2,3,6-tetrahydropyrazine, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This document outlines a primary synthetic route, provides a representative experimental protocol, and discusses the key characterization data.

Introduction

This compound, with the molecular formula C₅H₁₀N₂, is a derivative of tetrahydropyrazine featuring a methyl group at the fifth position of the ring.[1] Its structure, containing both a double bond and secondary amine functionalities, makes it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. The tetrahydropyrazine core is found in various biologically active compounds, highlighting the importance of efficient and well-characterized synthetic routes.

Synthetic Routes and Mechanisms

The most direct and commonly cited method for the synthesis of this compound is the acid-catalyzed condensation of a 1,2-diamine with a ketone. This reaction proceeds through the formation of a dihydropyrazine intermediate, which then isomerizes to the more stable tetrahydropyrazine.

Acid-Catalyzed Condensation of 1,2-Diaminopropane and Acetone

This approach involves the reaction of 1,2-diaminopropane with acetone in the presence of an acid catalyst, typically hydrochloric acid. The reaction mechanism involves an initial nucleophilic attack of one of the amino groups of 1,2-diaminopropane on the carbonyl carbon of acetone, followed by the elimination of water to form an imine. A subsequent intramolecular cyclization and dehydration lead to the formation of a dihydropyrazine ring, which then undergoes tautomerization to the thermodynamically more stable 1,2,3,6-tetrahydropyrazine isomer.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative procedure can be constructed based on general methods for the synthesis of tetrahydropyrazines from diamines and ketones.

Representative Protocol: Acid-Catalyzed Synthesis of this compound

-

Materials:

-

1,2-Diaminopropane

-

Acetone

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., Dichloromethane, Diethyl ether)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-diaminopropane and a suitable solvent such as toluene.

-

Cool the mixture in an ice bath and slowly add a stoichiometric equivalent of acetone.

-

Add a catalytic amount of concentrated hydrochloric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable base, such as a saturated sodium hydroxide solution, until the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Data Presentation

| Parameter | Expected Value/Range |

| Reactant Ratios | |

| 1,2-Diaminopropane | 1.0 eq |

| Acetone | 1.0 - 1.2 eq |

| HCl (catalyst) | 0.05 - 0.1 eq |

| Reaction Conditions | |

| Temperature | Reflux (Toluene: ~111 °C) |

| Reaction Time | 4 - 12 hours |

| Product Characterization | |

| Yield | 60 - 80% (typical for similar reactions) |

| Boiling Point | Not available |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted values |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted values |

Predicted Spectroscopic Data

Based on the analysis of related pyrazine and tetrahydropyridine derivatives, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.8 - 2.0 | s | 3H | -CH₃ (at C5) |

| ~ 2.8 - 3.0 | m | 2H | -CH₂- (at C3) |

| ~ 3.2 - 3.4 | m | 2H | -CH₂- (at C2) |

| ~ 5.5 - 5.7 | br s | 1H | -NH- (at N1) |

| ~ 5.8 - 6.0 | m | 1H | =CH- (at C6) |

Note: The protons on the tetrahydropyrazine ring are expected to show complex splitting patterns due to coupling with each other.

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment |

| ~ 20 - 25 | -CH₃ |

| ~ 45 - 50 | -CH₂- (at C3) |

| ~ 50 - 55 | -CH₂- (at C2) |

| ~ 120 - 125 | =CH- (at C6) |

| ~ 150 - 155 | =C(CH₃)- (at C5) |

Visualizations

Reaction Pathway

Caption: Synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through the acid-catalyzed condensation of 1,2-diaminopropane and acetone. While a standardized, detailed protocol is not widely published, the representative procedure provided in this guide, based on established chemical principles, offers a solid foundation for its synthesis in a laboratory setting. Further research to optimize reaction conditions and fully characterize the product with experimental spectroscopic data is encouraged to facilitate its application in drug discovery and development.

References

An In-depth Technical Guide to 5-Methyl-1,2,3,6-tetrahydropyrazine (CAS 344240-21-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1,2,3,6-tetrahydropyrazine (CAS 344240-21-7), a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogs to provide a broader context for its potential properties and activities.

Chemical and Physical Properties

This compound is a derivative of tetrahydropyrazine with a methyl group at the 5-position. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 344240-21-7 | N/A |

| Molecular Formula | C₅H₁₀N₂ | [1] |

| Molecular Weight | 98.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CNCCN1 | N/A |

| InChI Key | VHNZFLMEDAMJRP-UHFFFAOYSA-N | [1] |

Synthesis and Spectroscopic Data

General Experimental Protocol for Synthesis (based on analogous reactions)

Reaction: Acid-catalyzed condensation of a 1,2-diamine with a ketone.

Materials:

-

1,2-diaminopropane

-

Acetone

-

Hydrochloric acid (catalyst)

-

Toluene (solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

To a solution of 1,2-diaminopropane in toluene, a catalytic amount of concentrated hydrochloric acid is added.

-

Acetone is then added dropwise to the stirred solution at room temperature.

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by distillation or column chromatography on silica gel.

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available. However, predicted Nuclear Magnetic Resonance (NMR) data has been reported and can be a valuable tool for structural confirmation.[1]

Table 1: Predicted NMR Spectroscopic Data for this compound [1]

| ¹H NMR | Predicted Chemical Shift (ppm) |

| C5-CH ₃ | 1.15 |

| H 6 | 5.50 |

| C2-H ₂ | 3.20 |

| C3-H ₂ | 2.80 |

| N1-H | 1.90 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C 5-CH₃ | 20.5 |

| C 6 | 125.0 |

| C 2 | 45.0 |

| C 3 | 48.0 |

Note: These are predicted values and may differ from experimental results.

Potential Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity of this compound is limited. However, the broader class of tetrahydropyrazine and tetrahydropyrimidine derivatives has been investigated for various pharmacological activities, including antimicrobial and anticancer effects.[3][4]

Antimicrobial Activity of Related Compounds

Studies on various tetrahydropyrimidine derivatives have demonstrated their potential as antibacterial and antifungal agents.[3] For instance, certain synthesized tetrahydropyrimidines have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values reported in the range of 0.20 to 3.25 mg/mL for some of the most active compounds against specific strains.[3]

Table 2: Representative Antimicrobial Activity of Tetrahydropyrimidine Derivatives (Analogous Compounds) [3]

| Compound Type | Test Organism | MIC (mg/mL) |

| Tetrahydropyrimidine Derivative 4e | Trichophyton mentagrophytes | 0.20 |

| Tetrahydropyrimidine Derivative 4f | Trichophyton mentagrophytes | 0.20 |

| Tetrahydropyrimidine Derivative 4k | Trichophyton mentagrophytes | 0.20 |

Anticancer Activity of Related Compounds

Several studies have explored the anticancer potential of tetrahydropyrimidine and related heterocyclic structures.[3][4] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives exhibiting significant activity.

Table 3: Representative Anticancer Activity of Tetrahydropyrimidine Derivatives (Analogous Compounds) [3]

| Compound Type | Cell Line | IC₅₀ (µM) |

| Tetrahydropyrimidine Derivative 4k | HeLa | 43.63 |

| Tetrahydropyrimidine Derivative 4b | HeLa | 52.59 |

Potential Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. For related tetrahydropyrimidine compounds with anticancer properties, proposed mechanisms include the induction of apoptosis.[3] Further research is necessary to determine the specific molecular targets and signaling pathways that may be modulated by this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound based on the described analogous method.

Caption: General synthesis and purification workflow.

Hypothetical Drug Discovery and Development Pathway

This diagram outlines a hypothetical pathway for the investigation of this compound as a potential therapeutic agent.

Caption: Hypothetical drug discovery pathway.

Conclusion

This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is currently scarce, the known biological activities of related tetrahydropyrazine and tetrahydropyrimidine derivatives suggest that it may possess valuable pharmacological properties. This guide serves as a foundational resource, summarizing the available information and providing a framework for future research endeavors. Further studies are warranted to elucidate its precise biological activities, mechanism of action, and therapeutic potential.

References

5-Methyl-1,2,3,6-tetrahydropyrazine: A Technical Guide for Researchers

IUPAC Name: 5-Methyl-1,2,3,6-tetrahydropyrazine

This technical guide provides an in-depth overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its synthesis, potential biological activities based on related compounds, and detailed experimental protocols. Due to the limited availability of specific data for this compound, this guide incorporates information from structurally similar tetrahydropyrazine and tetrahydropyridine derivatives to provide a comprehensive and practical resource.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 344240-21-7 |

| Molecular Formula | C₅H₁₀N₂ |

| Molecular Weight | 98.15 g/mol |

Synthesis

A common and straightforward method for the synthesis of this compound involves the acid-catalyzed cyclization of 1,2-diaminopropane with acetone. This reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of acetone, followed by dehydration and subsequent ring closure.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2-Diaminopropane

-

Acetone

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1,2-diaminopropane (1 equivalent) and acetone (1.2 equivalents) dissolved in toluene.

-

Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TCC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Separate the organic layer using a separatory funnel and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is scarce, the broader class of tetrahydropyrazine and tetrahydropyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. This suggests that this compound may also exhibit similar properties and could be a valuable scaffold for drug discovery.

Antimicrobial Activity

Many nitrogen-containing heterocyclic compounds have demonstrated potent antimicrobial effects. Tetrahydropyrazine derivatives could potentially interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Anticancer Activity

Certain tetrahydropyridine derivatives have been investigated as potential anticancer agents. Their mechanism of action could involve the inhibition of kinases, enzymes crucial for cell signaling and proliferation, or the induction of apoptosis (programmed cell death) in cancer cells.

Monoamine Oxidase (MAO) Inhibition

The tetrahydropyridine scaffold is present in known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism exploited in the treatment of depression and neurodegenerative diseases like Parkinson's disease.

G-Protein Coupled Receptor (GPCR) Modulation

Derivatives of tetrahydropyridine have been shown to interact with various G-protein coupled receptors (GPCRs), which are a large family of cell surface receptors involved in a multitude of physiological processes. This interaction can either activate (agonism) or block (antagonism) the receptor, leading to a therapeutic effect.

Representative Experimental Protocols for Biological Evaluation

The following are detailed, representative protocols for assessing the potential biological activities of this compound, based on standard assays for related compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory effect of the compound on MAO-A and MAO-B enzymes.

Materials:

-

This compound

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for a spectrophotometric assay or a luciferin-based substrate for a luminescence assay)

-

Buffer solution (e.g., potassium phosphate buffer)

-

96-well plates

-

Spectrophotometer or luminometer

Procedure:

-

Prepare different concentrations of this compound in the assay buffer.

-

In a 96-well plate, add the MAO-A or MAO-B enzyme solution to each well.

-

Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the MAO substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction and measure the product formation using a spectrophotometer or luminometer, depending on the substrate used.

-

Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

Visualizations

Logical Workflow for Synthesis and Initial Biological Screening

Caption: Workflow for the synthesis and subsequent biological evaluation of this compound.

Postulated Signaling Pathway for a Tetrahydropyrazine-based MAO-B Inhibitor

physicochemical properties of 5-Methyl-1,2,3,6-tetrahydropyrazine

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2,3,6-tetrahydropyrazine

Introduction

This compound, with the CAS number 344240-21-7, is a heterocyclic organic compound belonging to the tetrahydropyrazine class.[1][2] Its structure, featuring a partially saturated six-membered ring with two nitrogen atoms and a methyl group, imparts specific chemical reactivity and potential biological activity.[1] This makes it a molecule of interest for researchers in medicinal chemistry, drug development, and synthetic organic chemistry. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Properties

The fundamental are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting point, boiling point, density, and pKa are not consistently available in public databases and may vary based on purity.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂ | [1] |

| Molecular Weight | 98.15 g/mol | [1][2] |

| CAS Number | 344240-21-7 | [1][2] |

| Appearance | Colorless liquid or solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol) | [1] |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported | |

| Density | Not consistently reported | |

| pKa | Not consistently reported |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical and structural properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus (like a Mel-Temp apparatus or an oil bath in a Thiele tube) along with a calibrated thermometer.

-

The sample is heated slowly, at a rate of 1-2 °C per minute, as it approaches its melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Micro Boiling Point Determination

-

Apparatus: Thiele tube or other heating block, small test tube, capillary tube (sealed at one end), thermometer.

-

Procedure:

-

A small amount (a few milliliters) of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated gently in a Thiele tube or on a heating block.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

pKa Determination

The pKa value indicates the acidity or basicity of a compound. For an amine like this compound, it refers to the acidity of its conjugate acid.

Methodology: Potentiometric Titration

-

Apparatus: pH meter with a combination glass electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent (typically water or a water/alcohol mixture) to create a solution of known concentration.

-

A standardized solution of a strong acid (e.g., HCl) is added incrementally from a burette.

-

After each addition of the acid, the solution is stirred, and the pH is recorded.

-

The pH values are plotted against the volume of acid added.

-

The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of a compound in solution.

Methodology: ¹H and ¹³C NMR

-

Apparatus: NMR spectrometer.

-

Procedure:

-

A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is placed in an NMR tube.

-

Both ¹H and ¹³C NMR spectra are acquired.

-

-

Data Interpretation:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The methyl group protons would likely appear as a singlet or doublet in the upfield region, while the protons on the tetrahydropyrazine ring would show more complex splitting patterns.[2]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be performed to establish detailed connectivity between protons and carbons, confirming the overall structure.

-

Purity and Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate volatile compounds and determine their molecular weight, which is essential for confirming identity and assessing purity.

Methodology: GC-MS Analysis

-

Apparatus: Gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

A dilute solution of the sample is prepared in a volatile organic solvent.

-

A small volume of the solution is injected into the GC, where the compound is vaporized and separated on a capillary column.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization).

-

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum.

-

-

Data Interpretation:

-

The retention time from the gas chromatogram helps in identifying the compound.

-

The mass spectrum provides the molecular weight of the compound from the molecular ion peak and offers structural information from the fragmentation pattern.

-

Logical Workflow Visualization

The following diagram illustrates a common synthetic workflow for the preparation and purification of this compound.

Caption: Synthesis workflow for this compound.

References

5-Methyl-1,2,3,6-tetrahydropyrazine: A Technical Overview of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 5-Methyl-1,2,3,6-tetrahydropyrazine. This heterocyclic organic compound, with the molecular formula C₅H₁₀N₂, is a derivative of tetrahydropyrazine and holds interest in various research fields, including medicinal chemistry.[1] While specific quantitative data remains limited in publicly accessible literature, this document synthesizes the existing qualitative information and outlines general experimental protocols for determining these crucial physicochemical properties.

Solubility Profile

General qualitative assessments indicate that this compound is soluble in organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [1] |

| Methanol | Soluble | [1] |

| Water | Data not available | |

| Diethyl ether | Data not available |

Note: The lack of quantitative data (e.g., g/L or mol/L) necessitates experimental determination for specific applications.

A structurally related compound, 1,2,3,6-tetrahydropyridine, is reported to be insoluble in water, which may suggest that this compound also exhibits limited aqueous solubility.

Stability Characteristics

This compound is generally considered stable under standard laboratory conditions. However, precautions are advised to mitigate potential degradation.

Table 2: General Stability Profile of this compound

| Condition | Stability | Recommendations | Reference |

| Standard Laboratory Conditions | Generally stable | Store in a cool, dry place. | [1] |

| Moisture | Potential for degradation | Store in a tightly sealed container with a desiccant. | [1] |

| Light | Potential for degradation | Protect from light by using an opaque or amber container. | [1] |

| pH | Data not available | ||

| Temperature | Data not available |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A widely accepted method for determining equilibrium solubility is the shake-flask method.

References

The Emerging Potential of 5-Methyl-1,2,3,6-tetrahydropyrazine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the vast landscape of heterocyclic compounds, 5-Methyl-1,2,3,6-tetrahydropyrazine is emerging as a promising core structure with the potential for diverse pharmacological applications. This in-depth technical guide explores the burgeoning interest in this scaffold, summarizing its synthesis, potential therapeutic applications, and the underlying pharmacological principles that position it as a valuable building block in modern drug discovery.

Core Structure and Synthetic Avenues

This compound is a nitrogen-containing heterocyclic compound, a derivative of pyrazine.[1] Its structure, featuring a partially saturated six-membered ring with two nitrogen atoms and a methyl group, offers a unique combination of rigidity and flexibility, making it an attractive starting point for the design of molecules that can interact with a variety of biological targets.

The synthesis of the this compound core and its derivatives can be achieved through various established and modern synthetic methodologies. A common and classical approach involves the cyclization of appropriate acyclic precursors.

General Synthesis Workflow

Caption: General workflow for the synthesis of bioactive this compound derivatives.

Potential Therapeutic Applications

While direct research on this compound itself is nascent, extensive studies on the broader classes of tetrahydropyridines and pyrazines provide compelling evidence for its potential in several therapeutic areas. The structural similarity allows for the extrapolation of potential activities, guiding the exploration of its derivatives.

Anticancer Activity

Derivatives of the closely related 1,2,3,6-tetrahydropyridine scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. This suggests that the this compound core could serve as a valuable template for the development of novel anticancer agents. The introduction of various substituents on the nitrogen atoms or the carbon backbone can modulate the cytotoxic and antiproliferative effects.

For instance, N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines have been synthesized and evaluated for their anti-cancer activity.[2][3]

| Compound | Cell Line | IC50 (µM)[2] |

| N-(benzoyl)-5-ethyl-tetrahydropyridine (EH1) | Ishikawa | > 100 |

| N-(4-chlorobenzoyl)-5-ethyl-tetrahydropyridine (EH2) | Ishikawa | 71.88 |

| MCF-7 | 67.19 | |

| N-(4-methoxybenzoyl)-5-ethyl-tetrahydropyridine (EH3) | Ishikawa | > 100 |

| N-(4-nitrobenzoyl)-5-ethyl-tetrahydropyridine (EH4) | Ishikawa | > 100 |

These findings highlight the importance of the nature and position of substituents on the biological activity of the tetrahydropyridine ring.

Neuroprotective Effects

The tetrahydropyridine ring is a core component of the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is used to induce animal models of Parkinson's disease.[4] This has spurred significant research into tetrahydropyridine derivatives as potential neuroprotective agents. By modifying the substituents on the ring, it is possible to design compounds that interfere with the neurotoxic pathways initiated by such toxins or other neurodegenerative processes. The this compound scaffold, with its additional nitrogen atom, offers new possibilities for designing neuroprotective agents with altered metabolic stability and target interactions.

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases. Tetrahydropyridine derivatives have been investigated for their anti-inflammatory properties.[5] The synthesis of various N-substituted tetrahydropyridines has led to the discovery of compounds with significant anti-inflammatory activity in preclinical models. The this compound core can be explored for the development of novel anti-inflammatory agents by strategically introducing functional groups known to modulate inflammatory pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of new chemical entities. Below are representative procedures for the synthesis and biological evaluation of tetrahydropyridine derivatives, which can be adapted for this compound analogs.

General Synthesis of N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines[2]

A general synthetic route involves the reaction of 3-ethylpyridine with O-mesitylenesulfonylhydroxylamine to form an N-amino-3-ethylpyridinium salt. This intermediate is then reacted with a substituted acid chloride to yield a stable pyridinium ylide. Subsequent reduction of the ylide with a reducing agent like sodium borohydride furnishes the target N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines.

Caption: Synthetic scheme for N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

Literature Review of 5-Methyl-1,2,3,6-tetrahydropyrazine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,2,3,6-tetrahydropyrazine is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂. As a derivative of tetrahydropyrazine, it holds potential as a scaffold in medicinal chemistry and a building block for the synthesis of more complex molecules. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential biological activities. Due to the limited specific research on this compound, this review also draws upon data from closely related tetrahydropyrazine and tetrahydropyrimidine derivatives to infer potential characteristics and areas for future investigation.

Introduction

This compound belongs to the class of nitrogen-containing heterocyclic compounds. The tetrahydropyrazine ring system is a common motif in pharmacologically active molecules, and the addition of a methyl group at the 5-position can influence the compound's steric and electronic properties, potentially modulating its biological activity.[1] This document aims to consolidate the current knowledge on this compound and provide a foundation for further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂ | |

| Molecular Weight | 98.15 g/mol | |

| CAS Number | 344240-21-7 |

Synthesis and Characterization

Synthesis

The primary synthetic route described in the literature for this compound is the acid-catalyzed cyclization of 1,2-diaminopropane and acetone.

Experimental Protocol: Acid-Catalyzed Cyclization

-

Reactants: 1,2-diaminopropane, Acetone

-

Catalyst: Hydrochloric acid (HCl)

-

Solvent: Toluene or a water/toluene mixture

-

Procedure:

-

Combine 1,2-diaminopropane and acetone in the chosen solvent.

-

Add a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated and purified using standard techniques such as extraction, distillation, or chromatography.

-

Logical Relationship of Synthesis

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the reviewed literature. However, based on the known structure, the expected spectral characteristics can be inferred.

Expected ¹H NMR Spectral Data:

-

A singlet or doublet in the upfield region corresponding to the methyl group protons.

-

Complex multiplets for the methylene protons on the tetrahydropyrazine ring due to their diastereotopic nature and coupling with adjacent protons. Protons adjacent to the nitrogen atoms would be expected to appear in a downfield region.

Expected ¹³C NMR Spectral Data:

-

A signal in the upfield region for the methyl carbon.

-

Distinct signals for the sp³ hybridized carbons of the tetrahydropyrazine ring, with those bonded to nitrogen being deshielded and appearing at a higher chemical shift.

-

Signals in the downfield region for the sp² hybridized carbons of the C=N double bond.

Chemical Reactivity

This compound is expected to undergo several types of chemical reactions characteristic of its functional groups.

-

Oxidation: Can be oxidized to the corresponding pyrazine derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: The double bond and the imine functionality can be reduced to yield the fully saturated 5-methylpiperazine using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: The nitrogen atoms can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Experimental Workflow for Derivatization

Biological Activity and Therapeutic Potential

While specific biological data for this compound is scarce, the broader class of tetrahydropyrimidines and tetrahydropyrazines has been investigated for a range of pharmacological activities. It is plausible that this compound and its derivatives could exhibit similar properties.

Potential Areas of Activity

Based on related compounds, potential biological activities of this compound could include:

-

Antimicrobial and Antifungal Activity: Tetrahydropyrimidine derivatives have shown inhibitory activity against various bacterial and fungal strains.[2]

-

Anticancer Activity: Certain tetrahydropyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]

-

α-Glucosidase Inhibition: Some tetrahydropyrimidines have been found to inhibit α-glucosidase, suggesting potential applications in the management of diabetes.[3]

Signaling Pathways

No specific signaling pathways have been elucidated for this compound in the available literature. Research into the biological effects of this compound would be necessary to identify its molecular targets and the signaling cascades it may modulate.

Conclusion and Future Directions

The current body of research on this compound is limited. While a general synthetic method and some chemical properties are known, there is a significant gap in the understanding of its biological activity and therapeutic potential. Future research should focus on:

-

Optimization of Synthesis: Developing and detailing high-yield, scalable synthetic protocols.

-

Comprehensive Characterization: Full spectroscopic and crystallographic analysis to confirm its structure and stereochemistry.

-

Biological Screening: A broad-based screening of this compound and its derivatives against a panel of biological targets to identify potential therapeutic applications.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which any identified biological activity is mediated.

The structural simplicity and synthetic accessibility of this compound make it an attractive starting point for the development of new chemical entities with potential pharmacological value. Further investigation is warranted to unlock the full potential of this compound and its derivatives in drug discovery and development.

References

- 1. WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google Patents [patents.google.com]

- 2. US4262122A - Preparation of 5,5-dimethyl-2-hydrazino-1,4,5,6-tetrahydro-pyrimidine hydrohalide - Google Patents [patents.google.com]

- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 5-Methyl-1,2,3,6-tetrahydropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,2,3,6-tetrahydropyrazine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to various biologically active molecules. As a substituted tetrahydropyrazine, it serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The efficient and cost-effective synthesis of this intermediate is crucial for further research and development. This document provides detailed application notes and a protocol for a one-pot synthesis of this compound, focusing on the acid-catalyzed condensation of 1,2-diaminopropane with a propanone equivalent. This method offers a straightforward and convergent approach to the target molecule.

Principle of the Synthesis

The one-pot synthesis of this compound is typically achieved through the cyclocondensation reaction of 1,2-diaminopropane with a suitable three-carbon carbonyl compound, most commonly acetone or a related derivative. The reaction is generally catalyzed by an acid, which facilitates the formation of imine intermediates, followed by an intramolecular cyclization and subsequent dehydration to yield the desired tetrahydropyrazine ring system. The "one-pot" nature of this synthesis avoids the isolation of intermediates, thereby increasing efficiency and reducing waste.

Experimental Protocols

This section details a representative protocol for the one-pot synthesis of this compound. It is based on established chemical principles for the synthesis of tetrahydropyrazines via acid-catalyzed condensation of diamines and ketones.

Protocol 1: Acid-Catalyzed Condensation of 1,2-Diaminopropane and Acetone

Materials:

-

1,2-Diaminopropane (reagent grade)

-

Acetone (ACS grade)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Toluene (anhydrous)

-

Sodium Hydroxide (NaOH), 10 M aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl Ether (for extraction)

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diaminopropane (0.1 mol, 7.41 g).

-

Solvent and Reagent Addition: Add 100 mL of toluene to the flask, followed by the slow addition of acetone (0.1 mol, 5.81 g, 7.34 mL).

-

Acid Catalyst: Carefully add concentrated hydrochloric acid (0.01 mol, 0.85 mL) dropwise to the stirred reaction mixture. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Carefully neutralize the acidic solution by adding 10 M aqueous sodium hydroxide solution dropwise until the aqueous layer is basic (pH > 10).

-

Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of dichloromethane or diethyl ether.

-

Combine all organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

-

Data Presentation

The following table summarizes expected quantitative data for the one-pot synthesis of this compound based on typical outcomes for similar reactions. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Protocol 1 |

| Starting Materials | 1,2-Diaminopropane, Acetone |

| Catalyst | Hydrochloric Acid |

| Solvent | Toluene |

| Reaction Temperature | Reflux (~110-120 °C) |

| Reaction Time | 4-6 hours |

| Yield (Typical) | 60-75% |

| Purity (after purification) | >95% |

| Method of Purification | Vacuum Distillation or Column Chromatography |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the one-pot synthesis protocol described above.

Caption: Workflow for the one-pot synthesis of this compound.

Signaling Pathway of the Reaction Mechanism

The following diagram illustrates the proposed signaling pathway (reaction mechanism) for the acid-catalyzed condensation.

Caption: Proposed reaction mechanism for the synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

1,2-Diaminopropane is corrosive and flammable. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

-

Toluene and other organic solvents are flammable. Avoid open flames and sources of ignition.

-

The neutralization step with a strong base is exothermic and may cause splashing. Perform this step slowly and with cooling if necessary.

Conclusion

The described one-pot synthesis provides an efficient and practical method for obtaining this compound. This protocol is suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The availability of this key intermediate through a straightforward synthetic route will facilitate further exploration of its potential in drug discovery and development.

Catalytic Methods for Tetrahydropyrazine Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic synthesis of tetrahydropyrazines, a crucial scaffold in medicinal chemistry. The methodologies outlined below encompass metal-catalyzed, organocatalytic, and biocatalytic approaches, offering a range of options for accessing these valuable heterocyclic compounds.

Introduction

Tetrahydropyrazines, also known as piperazines when fully saturated, are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their unique physicochemical properties, including their ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make them privileged scaffolds in drug design. The development of efficient and stereoselective catalytic methods for their synthesis is therefore of paramount importance. This document details key catalytic strategies for the synthesis of tetrahydropyrazines, focusing on the dearomatization of pyrazines through hydrogenation and borylation reactions.

Metal-Catalyzed Asymmetric Hydrogenation of Pyrazines

The direct asymmetric hydrogenation of pyrazines represents one of the most efficient routes to enantioenriched tetrahydropyrazines (piperazines). Iridium, rhodium, and palladium complexes with chiral ligands have proven to be highly effective catalysts for this transformation.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts, particularly those featuring chiral diphosphine ligands, are well-suited for the asymmetric hydrogenation of pyrazine derivatives. Activation of the pyrazine ring, often through N-alkylation or the introduction of an electron-withdrawing group, is typically required to facilitate hydrogenation.

Quantitative Data Summary

| Entry | Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| 1 | [Ir(COD)Cl]₂ / Chiral Diphosphine | Activated 3-Substituted Pyrazine | Chiral 3-Substituted Piperazine | >95 | up to 96 | [1][2][3] |

| 2 | Binuclear Iridium(III) Complex | Tosylamido-Substituted Pyrazine | Chiral Tetrahydropyrazine | High | High | [4] |

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an Activated Pyrazine

This protocol is a representative example based on published procedures for the synthesis of chiral piperazines.[1][2][3]

Materials:

-

Substituted pyrazine (1.0 mmol)

-

Alkyl halide (e.g., benzyl bromide) (1.1 mmol)

-

[Ir(COD)Cl]₂ (0.01 mmol, 1 mol%)

-

Chiral diphosphine ligand (e.g., a Josiphos-type ligand) (0.022 mmol, 2.2 mol%)

-

Toluene/DCE (1:1 mixture), degassed

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a Schlenk tube is charged with the substituted pyrazine (1.0 mmol) and the alkyl halide (1.1 mmol).

-

Anhydrous, degassed solvent (e.g., toluene/DCE) is added, and the mixture is stirred at room temperature for 1-2 hours to form the pyrazinium salt in situ.

-

In a separate vial, [Ir(COD)Cl]₂ (0.01 mmol) and the chiral diphosphine ligand (0.022 mmol) are dissolved in a small amount of the reaction solvent to form the catalyst precursor.

-

The catalyst solution is transferred to the Schlenk tube containing the pyrazinium salt.

-

The Schlenk tube is sealed, removed from the glovebox, and placed in an autoclave.

-

The autoclave is purged with hydrogen gas (3x) and then pressurized to the desired pressure (e.g., 600 psi).

-

The reaction is stirred at the specified temperature (e.g., -20 °C) for 24 hours.

-

After carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral piperazine product.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Logical Workflow for Iridium-Catalyzed Asymmetric Hydrogenation

Rhodium and Palladium-Catalyzed Hydrogenation

Rhodium and palladium catalysts are also employed in the asymmetric hydrogenation of pyrazine derivatives. For instance, Rh-BINAP systems have been used for the hydrogenation of tetrahydropyrazine intermediates.[5] Palladium catalysts have shown efficacy in the asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazin-2-ones.[6][7]

Quantitative Data Summary

| Entry | Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| 1 | [(R)-BINAP(COD)Rh]TfO | Tetrahydropyrazine | Piperazine | 96 | 99 | [5] |

| 2 | Palladium / Chiral Ligand | 5,6-Disubstituted Pyrazin-2-ol | Chiral Piperazin-2-one | High | 84-90 | [6][7] |

Transition-Metal-Free Dearomatization of Pyrazines

An alternative to metal-catalyzed hydrogenation is the dearomatization of pyrazines using boron reagents. This approach avoids the use of transition metals and can proceed under mild conditions.

Diboration and Hydroboration of Pyrazines

Pyrazines can undergo diboration with reagents like bis(pinacolato)diboron (B₂pin₂) to form N,N'-diboryl-1,4-dihydropyrazines. Subsequent hydroboration of the pyrazine ring can lead to 1,2,3,4-tetrahydropyrazine derivatives.[8][9] This reaction can also be performed in an organocatalytic manner using 4,4'-bipyridine.[10][11][12]

Quantitative Data Summary

| Entry | Reagent | Substrate | Product | Yield (%) | Catalyst | Reference |

| 1 | Bis(pinacolato)diboron | Pyrazine | N,N'-Diboryl-1,4-dihydropyrazine | 90 | None | [8][9] |

| 2 | Pinacolborane | Pyrazine | N,N'-Diboryl-1,2,3,4-tetrahydropyrazine | 87 | None | [8] |

| 3 | Bis(pinacolato)diboron | Pyrazine | N,N'-Diboryl-1,4-dihydropyrazine | High | 4,4'-Bipyridine | [12] |

Experimental Protocol: Transition-Metal-Free Diboration of Pyrazine

This protocol is a representative example based on the published procedure by Suginome and coworkers.[8][9]

Materials:

-

Pyrazine (0.44 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (0.40 mmol)

-

Anhydrous pentane

-

Screw-capped vial

-

Magnetic stirrer bar

Procedure:

-

Inside a glovebox, a screw-capped vial is charged with pyrazine (0.44 mmol) and bis(pinacolato)diboron (0.40 mmol).

-

A magnetic stirrer bar is added to the vial.

-

Anhydrous pentane (0.4 mL) is added, and the vial is securely capped.

-

The mixture is stirred at room temperature. A white solid is expected to precipitate.

-

After 2 hours, the stirring is stopped, and the solid is allowed to settle.

-

The supernatant (pentane) is carefully removed by decantation.

-

The solid product is washed with fresh anhydrous pentane (2 x 0.2 mL).

-

The resulting white solid, N,N'-diboryl-1,4-dihydropyrazine, is dried under vacuum to afford a high-purity product.

Reaction Pathway for Dearomatization of Pyrazine

Biocatalytic Reduction of Pyrazine Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While direct biocatalytic reduction of the pyrazine core is less common, enzymatic transformations of pyrazine precursors can be employed.

Baker's Yeast-Mediated Reduction

Baker's yeast (Saccharomyces cerevisiae) is a versatile whole-cell biocatalyst capable of performing a variety of reductions. It has been shown to chemoselectively reduce β-keto-α-oximino esters, which can subsequently cyclize and aromatize to form pyrazines.[13][14] While this specific example leads to pyrazines, the principle of using biocatalysts for the reduction of functionalized precursors could be extended to generate tetrahydropyrazine scaffolds.

Conceptual Application: A potential biocatalytic route to tetrahydropyrazines could involve the enzymatic reduction of a diketone precursor in the presence of an amine source, followed by spontaneous or enzyme-catalyzed cyclization and further reduction.

Conclusion

The catalytic synthesis of tetrahydropyrazines is a rapidly evolving field with significant implications for drug discovery and development. Metal-catalyzed asymmetric hydrogenation provides a powerful tool for accessing enantioenriched piperazines. For instances where metal-free conditions are preferred, the dearomatization of pyrazines using boron reagents offers a mild and efficient alternative. While still an emerging area, biocatalysis holds promise for the development of sustainable and highly selective synthetic routes. The protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis of this important class of N-heterocycles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. researchwithnj.com [researchwithnj.com]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scribd.com [scribd.com]

- 14. Synthesis of pyrazine via chemoselective reduction of β-keto-α-oximino ester using baker’s yeast [ouci.dntb.gov.ua]

Application Note: 1H and 13C NMR Spectroscopic Analysis of 5-Methyl-1,2,3,6-tetrahydropyrazine

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Methyl-1,2,3,6-tetrahydropyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The included experimental protocols and workflows are designed to guide researchers in the spectroscopic analysis of this and similar molecules.

Data Presentation

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These tables provide a clear and structured overview of the expected chemical shifts (δ) in parts per million (ppm), the signal multiplicity, and the corresponding atom in the molecular structure.

Molecular Structure:

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1 (NH) | ~1.8-2.5 | Broad Singlet | 1H |

| 2 (CH₂) | ~3.10 | Singlet | 2H |

| 3 (CH₂) | ~2.85 | Triplet | 2H |

| 5 (CH₃) | ~1.75 | Singlet | 3H |

| 6 (CH) | ~5.45 | Triplet (broad) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)